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molecular formula C12H15N3O B8801921 (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol CAS No. 1446321-93-2

(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol

Cat. No. B8801921
M. Wt: 217.27 g/mol
InChI Key: FXKDDCBFUOGTQM-UHFFFAOYSA-N
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Patent
US09012450B2

Procedure details

To (E)-1-(3-((tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one (crude, 1.03 g, 3.22 mmol, 1 eq.; refer to Example 46) in EtOH (10 mL) was added isopropylhydrazine hydrochloride (430 mg, 3.86 mmol, 1.2 eq.). The mixture was heated at 80° C. for 2 h, cooled, added HCl (6 N, 0.5 mL), and stirred O/N. The mixture was concentrated and diluted with EtOAc (80 mL) and NaHCO3(sat) (10 mL) solution. The layers were separated and the aqueous layer was extracted with EtOAc three times. The combined organic layers were dried over Na2SO4, concentrated, and purified on silica gel using EtOAc as eluent to give (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol (500 mg, 71%) and (2-(1-isopropyl-1H-pyrazol-3-yl)pyridin-5-yl)methanol (55 mg, 25%) as pale yellow oils. Data for 2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol: 1H NMR (400 MHz, CDCl3) δ 8.67 (dd, J=4.7, 1.5 Hz, 1H), 8.0 (d, J=7.8 Hz, 1H), 7.61 (d, J=1.8 Hz, 1H), 7.39 (dd, J=7.8, 4.8 Hz, 1H), 6.37 (d, J=1.8 Hz, 1H), 4.67 (s, 2H), 4.55 (sep, J=6.6 Hz 1H), 1.98-2.05 (br, 1H), 1.47 (d, J=6.6 Hz, 6H). LRMS (M+H+) m/z 218.1 Data for (2-(1-isopropyl-1H-pyrazol-3-yl)pyridin-5-yl)methanol: 1H NMR (400 MHz, CDCl3) δ 8.62 (dd, J=4.8, 1.6 Hz, 1H), 7.72 (d, J=7.6 Hz, 1H), 7.55 (d, J=2.4 Hz, 1H), 7.23 (dd, J=7.6, 4.8 Hz, 1H), 6.99 (dd, J=8.0, 6.5 Hz, 1H), 6.07 (t, J=7.6 Hz, 1H), 4.67 (d, J=7.6 Hz, 2H), 4.58 (sep, J=6.7 Hz, 1H), 1.60 (d, J=6.7 Hz, 1H). LRMS (M+H+) m/z 218.1
Name
(E)-1-(3-((tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
isopropylhydrazine hydrochloride
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=C(C([O:11][CH2:12][C:13]2[C:14]([C:19]3[N:23](C)[N:22]=[CH:21][CH:20]=3)=[N:15][CH:16]=[CH:17][CH:18]=2)=CN=1)C=O.Cl.[CH:26]([NH:29][NH2:30])([CH3:28])[CH3:27].Cl.[CH3:32][CH2:33][OH:34]>>[CH:26]([N:29]1[C:19]([C:14]2[C:13]([CH2:12][OH:11])=[CH:18][CH:17]=[CH:16][N:15]=2)=[CH:20][CH:21]=[N:30]1)([CH3:28])[CH3:27].[CH:26]([N:22]1[CH:21]=[CH:20][C:19]([C:14]2[CH:13]=[CH:18][C:32]([CH2:33][OH:34])=[CH:16][N:15]=2)=[N:23]1)([CH3:28])[CH3:27] |f:1.2|

Inputs

Step One
Name
(E)-1-(3-((tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one
Quantity
1.03 g
Type
reactant
Smiles
COC=1C=C(C=O)C(=CN1)OCC=1C(=NC=CC1)C1=CC=NN1C
Name
isopropylhydrazine hydrochloride
Quantity
430 mg
Type
reactant
Smiles
Cl.C(C)(C)NN
Name
Quantity
10 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred O/N
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc (80 mL) and NaHCO3(sat) (10 mL) solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1N=CC=C1C1=NC=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 71%
Name
Type
product
Smiles
C(C)(C)N1N=C(C=C1)C1=NC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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